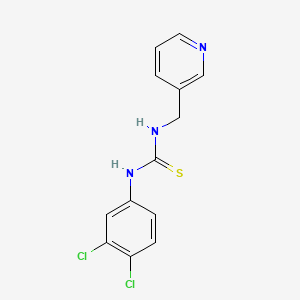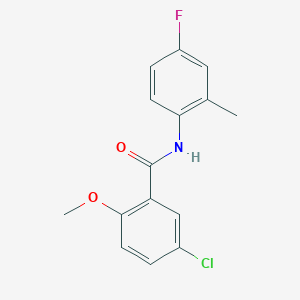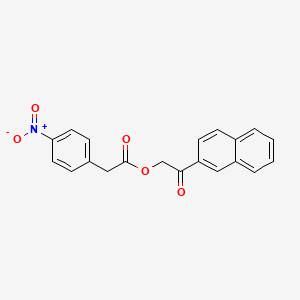
N-(3,4-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea, commonly known as DPTU, is a chemical compound that has been widely used in scientific research. DPTU is a thiourea derivative that exhibits a wide range of biological activities, including antitumor, antifungal, and antibacterial properties.
作用機序
The mechanism of action of DPTU is not fully understood. However, studies have suggested that DPTU inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DPTU has also been shown to inhibit the activity of key enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. Furthermore, DPTU has been shown to inhibit bacterial DNA synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects:
DPTU has been shown to exhibit various biochemical and physiological effects. It has been found to decrease the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in cancer cells. DPTU also inhibits the activity of matrix metalloproteinases, enzymes that play a crucial role in cancer cell invasion and metastasis. Additionally, DPTU has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cancer cells.
実験室実験の利点と制限
DPTU has several advantages for lab experiments. It exhibits potent biological activities at low concentrations, making it an attractive compound for drug discovery and development. Furthermore, DPTU is stable under a wide range of pH and temperature conditions, making it suitable for use in various experimental setups. However, DPTU has some limitations for lab experiments. It is highly toxic to cells at high concentrations, limiting its use in cell-based assays. Additionally, DPTU has poor solubility in aqueous solutions, making it difficult to administer orally or intravenously.
将来の方向性
There are several future directions for the study of DPTU. One area of interest is the development of DPTU-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another area of interest is the investigation of the molecular targets of DPTU, which could lead to the discovery of novel therapeutic targets. Additionally, the development of novel formulations of DPTU, such as liposomes or nanoparticles, could improve its solubility and bioavailability.
合成法
The synthesis of DPTU involves the reaction of 3,4-dichloroaniline with pyridine-3-carboxaldehyde in the presence of thiourea. The reaction yields DPTU as a white crystalline solid with a melting point of 191-193°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
DPTU has been extensively studied for its biological activities. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DPTU also exhibits potent antifungal activity against Candida albicans and Aspergillus fumigatus, two common fungal pathogens. Additionally, DPTU has been shown to possess antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c14-11-4-3-10(6-12(11)15)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJQCIJGALPOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5860528.png)

amino]ethanol](/img/structure/B5860535.png)

![{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5860553.png)

![7-(2-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5860565.png)
![2,4-dichloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5860579.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5860586.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5860601.png)

![4-({[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5860606.png)
